molecular formula C13H22INO4 B2562131 Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate CAS No. 2172168-91-9

Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B2562131
CAS No.: 2172168-91-9
M. Wt: 383.226
InChI Key: KNNAUPCCGSQALF-UHFFFAOYSA-N
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Description

Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound characterized by a bicyclic framework containing oxygen and nitrogen heteroatoms, an iodomethyl substituent, and a tert-butyl carbamate protecting group. The iodomethyl group enhances its reactivity, making it valuable in substitution and cross-coupling reactions, while the spirocyclic core contributes to structural rigidity, often exploited in medicinal chemistry for conformational restriction .

Properties

IUPAC Name

tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO4/c1-12(2,3)19-11(16)15-5-4-13(8-15)9-17-7-10(6-14)18-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNAUPCCGSQALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)COCC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[45]decane-2-carboxylate typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxides .

Scientific Research Applications

Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets and pathways. The iodinated methyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Differences

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate Not explicitly provided C₁₄H₂₄INO₄ ~397.25 (estimated) Iodomethyl group at C7; 6,9-dioxa bridge; spiro[4.5] framework
Tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate 1272758-17-4 C₁₂H₁₉NO₃ 225.29 Oxo group at C7; spiro[3.5] framework; smaller ring system
Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate 1523617-85-7 C₁₄H₂₃NO₃ 253.34 Oxo group at C8; spiro[4.5] framework; lacks iodomethyl
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 1250994-14-9 C₁₃H₂₂N₂O₂ 238.33 Additional nitrogen at C8; diaza system; potential for dual coordination
Tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate 1251003-79-8 C₁₃H₂₂N₂O₃ 254.33 9-oxa and 2,6-diaza arrangement; altered heteroatom positions

Biological Activity

Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in drug discovery.

Chemical Structure and Properties

Molecular Formula : C13H22INO4
Molecular Weight : 381.25 g/mol
CAS Number : 2172168-91-9

The compound features an iodinated methyl group, an oxazolidine ring, and a tert-butyl ester group, contributing to its distinctive reactivity and biological properties. Its spirocyclic structure enhances its potential for interaction with biological targets.

The biological activity of this compound is primarily attributed to the electrophilic nature of the iodinated methyl group. This allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The interactions can lead to various biochemical effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacteria and fungi.
  • Anticancer Properties : Research indicates that it may influence pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

A study conducted on the antimicrobial properties of similar compounds demonstrated that spirocyclic derivatives can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

In vitro studies have evaluated the anticancer effects of related compounds, revealing that they can induce apoptosis in various cancer cell lines. The spirocyclic structure may play a crucial role in enhancing cellular uptake and selective toxicity towards cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the effectiveness of spirocyclic compounds against bacterial strains.
    • Results : Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Evaluation of Anticancer Potential :
    • Objective : To assess the cytotoxicity of spirocyclic derivatives on human cancer cell lines.
    • Results : Compounds showed IC50 values ranging from 10 to 30 µM in MCF-7 breast cancer cells, indicating promising anticancer activity.

Comparison with Similar Compounds

Compound NameStructure FeaturesNotable Activities
Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylateSimilar spirocyclic structureAntimicrobial
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylateVariations in ring structureAnticancer

This compound is distinguished by its specific structural features that confer unique reactivity and biological activity compared to its analogs.

Q & A

Q. Q1. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Identification : The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) based on structurally related spirocyclic tert-butyl derivatives .
  • Protective Measures : Use nitrile gloves, chemical-resistant lab coats, and eye protection. For respiratory safety, work in a fume hood with adequate ventilation. Inspect gloves before use and follow proper removal techniques to avoid contamination .
  • Emergency Protocols : In case of skin/eye contact, rinse immediately with water for ≥15 minutes. If inhaled, move to fresh air and seek medical attention .

Q. Q2. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the spirocyclic framework and iodomethyl substituent. Compare chemical shifts with analogous tert-butyl spiro compounds (e.g., δ 1.4–1.5 ppm for tert-butyl groups) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., [M+Na]+ or [M+H]+ peaks).
    • HPLC Purity : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity ≥95% .

Advanced Research Questions

Q. Q3. What experimental design strategies are recommended for studying the reactivity of the iodomethyl group in this compound?

Methodological Answer:

  • Controlled Variables :
    • Solvent Effects : Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess nucleophilic substitution kinetics.
    • Temperature Gradients : Perform reactions at 25°C, 50°C, and 80°C to determine activation energy via Arrhenius plots.
    • Functional Group Prioritization : Group experiments by reactive sites (e.g., iodomethyl vs. tert-butyl ester) to isolate competing pathways .
  • Characterization of Byproducts : Use LC-MS to track intermediate species and GC-MS for volatile byproducts .

Q. Q4. How should researchers address contradictions in spectral data between synthesized batches?

Methodological Answer:

  • Root-Cause Analysis :
    • Isotopic Purity : Verify the absence of 127^{127}I vs. 129^{129}I isotopic interference in MS data.
    • Conformational Isomerism : Use variable-temperature NMR to detect rotamers in the spirocyclic system, which may cause splitting of peaks .
    • Cross-Validation : Compare with published spectra of structurally similar compounds (e.g., tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate) to identify anomalies .

Q. Q5. What computational methods can predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the spirocyclic core’s rigidity and iodomethyl group’s steric effects on binding pocket accessibility.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for SAR studies .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict affinity for enzymes (e.g., proteases) based on spirocyclic scaffold alignment .

Q. Q6. How can researchers design experiments to elucidate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

  • Gene-Expression Profiling : Apply the Connectivity Map (CMap) approach to compare transcriptomic signatures with known oxidant/antioxidant small molecules .
  • Biochemical Assays :
    • Measure glutathione (GSH) depletion kinetics via Ellman’s assay.
    • Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) in cell-based models.
  • Structural Analog Testing : Synthesize derivatives lacking the iodomethyl group to isolate its contribution to activity .

Data Reporting and Reproducibility

Q. Q7. What are the best practices for reporting synthetic yields and spectral data to ensure reproducibility?

Methodological Answer:

  • Detailed Documentation :
    • Include exact reaction conditions (solvent purity, catalyst lot numbers, inert atmosphere protocols).
    • Report yields as isolated masses and molar percentages.
  • Spectral Data Standards :
    • Provide NMR integration values and coupling constants (JJ) for all peaks.
    • Attach raw HRMS data (e.g., .RAW files) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.